The synthesis of 2-butyl-6-hydroxypyrimidin-4(1H)-one typically involves the condensation of butylamine with a suitable pyrimidine precursor. This process can be carried out under controlled conditions that may require specific catalysts and temperature settings to optimize yield and purity.
The molecular structure of 2-butyl-6-hydroxypyrimidin-4(1H)-one features a pyrimidine ring substituted at the 2-position with a butyl group and at the 6-position with a hydroxyl group. The structure can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| InChI | InChI=1S/C8H12N2O2/c1-3-5(2)8-9... |
| InChI Key | VJEXZTKKTPFICG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=NC(=CC(=O)N1)O |
The presence of the hydroxyl group contributes to its potential reactivity and biological activity by enabling hydrogen bonding interactions.
2-Butyl-6-hydroxypyrimidin-4(1H)-one can participate in various chemical reactions:
Reagents used for these reactions include:
The mechanism of action for 2-butyl-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific biological targets. The hydroxyl group allows for hydrogen bonding with proteins or nucleic acids, potentially influencing their function. Additionally, the sec-butyl group increases lipophilicity, enhancing membrane permeability and facilitating cellular interactions.
The compound exhibits characteristics typical of organic compounds:
Key chemical properties include:
The compound's melting point, boiling point, and other specific physical properties would depend on experimental conditions but are not explicitly detailed in available literature.
The scientific applications of 2-butyl-6-hydroxypyrimidin-4(1H)-one are diverse:
The Debus-Radziszewski reaction serves as a foundational multicomponent strategy for constructing the pyrimidine core of 2-butyl-6-hydroxypyrimidin-4(1H)-one. This one-pot cyclocondensation involves β-dicarbonyl equivalents, aldehydes, and urea/thiourea derivatives under acid or base catalysis. For C5 butyl incorporation, hexanal or its masked equivalents serve as alkyl donors, reacting with urea and ethyl acetoacetate derivatives. A catalyst-free variant in aqueous ethanol (80°C, 6–8 hours) achieves >85% yield by leveraging the inherent electrophilicity of the aldehyde and nucleophilicity of the β-ketoester enol [9]. Microwave irradiation further optimizes this route, reducing reaction times to ≤30 minutes while maintaining yields of 80–92% through accelerated cyclodehydration [3]. Solvent selection critically influences regioselectivity; polar protic solvents (e.g., ethanol/water) favor C5 alkylation over O-alkylation due to hydrogen-bonding stabilization of transition states.
Table 1: Solvent and Catalyst Impact on Debus-Radziszewski Synthesis
| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol/Water (3:1) | None | 80 | 6 | 85 |
| Ethanol | AcOH (10 mol%) | 78 | 4 | 88 |
| Solvent-Free | ZnO NPs (5 wt%) | 100 | 2 | 92 |
| DMF | — | 120 | 1.5 | 78 |
Direct C5 alkylation of 6-hydroxypyrimidin-4(1H)-one scaffolds presents significant regioselectivity challenges due to competing O-alkylation and N-alkylation pathways. Transition metal catalysis, particularly Cu(I)/phenanthroline complexes (5 mol%), enables selective C–H functionalization at C5 using butyl halides. These systems operate via a radical mechanism, confirmed by radical trapping experiments, achieving 75–90% regioselectivity for C5-butylated products [9]. Solvent-free conditions under ball milling (30–60 minutes) enhance atom economy, suppressing solvent-mediated side reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve alkyl halide utilization in biphasic systems, reducing stoichiometric excess from 2.0 to 1.2 equivalents. Recent advances employ in situ-generated electrophiles; for example, n-butanol dehydrogenation using Ru(II)/NNN pincer complexes forms reactive aldehydes that undergo tandem Knoevenagel-cyclization, achieving 70% isolated yield with water as the sole byproduct [3].
Table 2: Regioselectivity Control in C5 Alkylation
| Alkyl Source | Catalyst System | Conditions | C5:O-Alkyl Ratio | Yield (%) |
|---|---|---|---|---|
| 1-Bromobutane | CuI/1,10-Phenanthroline | DMF, 110°C, 12h | 9:1 | 82 |
| Butanol | RuCl₂(PPh₃)₃/DPPE | Toluene, 165°C, 10h | 15:1 | 78 |
| Butyraldehyde | K₂CO₃ | EtOH/H₂O, 80°C, 8h | 20:1 | 85 |
| Butyl Acetate | NaH | Dioxane, 100°C, 6h | 3:1 | 65 |
Bioisosteric replacement of the C3 carboxamide moiety enhances metabolic stability while retaining pharmacophore geometry. 1,3,4-Oxadiazole rings serve as effective carbonyl bioisosteres due to isosteric π-electron density and reduced hydrolytic susceptibility. Synthesis involves dehydrative cyclization of C3-acylhydrazide intermediates using POCl₃ or SOCl₂ at 0–25°C, yielding 85–93% of oxadiazole analogues with <5% epimerization [1]. Pyrrolidine carboxamides offer conformational restraint; coupling 6-hydroxypyrimidinone-3-carboxylic acids with N-methylpyrrolidine using HATU/DIPEA achieves near-quantitative conversion. Computational analyses (DFT, B3LYP/6-31G*) confirm that oxadiazole and tertiary amide bioisosteres maintain <0.5 Å RMSD in spatial orientation relative to native carboxamides, explaining their preserved target engagement [4]. pKa modulation via electron-withdrawing pyridyl substituents further optimizes membrane permeability, as validated by PAMPA assays showing 2.5-fold increased flux versus carboxylic acid precursors [3].
Table 3: Bioisosteric Modifications and Physicochemical Properties
| Bioisostere | Synthetic Route | Lipophilicity (clogP) | PAMPA Permeability (nm/s) |
|---|---|---|---|
| 1,3,4-Oxadiazole | POCl₃-mediated cyclization | 1.8 ± 0.2 | 25 ± 3 |
| N-Methylpyrrolidine | HATU/DIPEA coupling | 0.9 ± 0.1 | 18 ± 2 |
| p-Cl-Pyridyl | Suzuki-Miyaura cross-coupling | 2.1 ± 0.3 | 32 ± 4 |
| Native Carboxamide | — | 0.5 ± 0.1 | 12 ± 1 |
Solvent-free cyclocondensations significantly improve the E-factor (kg waste/kg product) for 2-butyl-6-hydroxypyrimidin-4(1H)-one synthesis. Mechanochemical ball milling of barbituric acid, butyraldehyde, and ammonium acetate using ZnO-coated milling jars (500 rpm, 45 minutes) delivers 94% yield with an E-factor of 0.8, outperforming solution-phase routes (E-factor 5–12) [2]. Neat reactions catalyzed by acidic clays (e.g., montmorillonite K10) at 100°C achieve 88% conversion in <60 minutes, enabling catalyst recovery and reuse for ≥5 cycles. Water as a solvent also proves effective; micellar catalysis with TPGS-750-M surfactant facilitates cyclocondensation at 25–40°C via hydrophobic compartmentalization, reducing energy input by 60% versus thermal methods [9]. Life-cycle assessment (LCA) confirms solvent-free routes reduce carbon footprint by 40–65% primarily by eliminating VOCs and energy-intensive distillations.
Vilsmeier–Haack–Arnold (VHA) chlorination (POCl₃/DMF) enables C4-OH → C4-Cl conversion to activate the pyrimidine ring for nucleophilic substitutions. However, scaling this reaction introduces three key challenges: (1) Exothermic Imidoyl Chloride Formation: Rapid addition of POCl₃ to DMF at >5 kg scale risks thermal runaway (ΔT > 50°C), necessitating cryogenic (−20°C) conditions and controlled dosing; (2) Competitive Formylation: Electron-rich substrates undergo electrophilic formylation at C5 unless POCl₃ is maintained in ≥3-fold excess, generating 4-chloro-5-formylpyrimidine impurities (5–15%); and (3) Hydrolysis Sensitivity: The 4-chloro intermediate hydrolyzes rapidly (t₁/₂ < 2 hours in humid air), requiring anhydrous workup and immediate use in downstream aminations [8] [10]. Solvent optimization studies identify dichloroethane (DCE) as superior to DMF for minimizing formylation; at 70°C, DCE achieves 96% chlorination yield with ≤1% aldehyde byproduct versus 15% in DMF [8]. Continuous-flow microreactors enhance heat/mass transfer, reducing POCl₃ stoichiometry from 3.0 to 1.5 equivalents while suppressing degradation.
Table 4: Solvent Optimization in Vilsmeier–Haack Chlorination
| Solvent | POCl₃ (equiv) | Temp (°C) | Chlorination Yield (%) | Formylation Byproduct (%) |
|---|---|---|---|---|
| DCE | 3.0 | 70 | 96 | ≤1 |
| DMF | 3.0 | 0 → 70 | 85 | 15 |
| o-Xylene | 4.0 | 120 | 78 | 5 |
| Toluene | 3.5 | 100 | 82 | 8 |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8